Spiro[1,3-benzodioxole-2,3'-pyrrolidine]
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Overview
Description
Spiro[1,3-benzodioxole-2,3’-pyrrolidine] is a spirocyclic compound that features a unique structure where a benzodioxole ring is fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-benzodioxole-2,3’-pyrrolidine] typically involves multicomponent reactions (MCRs). One common method is the 1,3-dipolar cycloaddition reaction, where a dipolarophile such as an unsaturated carbonyl compound reacts with an azomethine ylide formed in situ from 1,2-dicarbonyl compounds and secondary amino acids . This method is highly stereoselective and regioselective, providing excellent yields and shorter reaction times .
Industrial Production Methods
While specific industrial production methods for spiro[1,3-benzodioxole-2,3’-pyrrolidine] are not well-documented, the principles of multicomponent reactions and cycloaddition reactions can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzodioxole-2,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Spiro[1,3-benzodioxole-2,3’-pyrrolidine] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of spiro[1,3-benzodioxole-2,3’-pyrrolidine] involves its interaction with biological targets, such as enzymes and receptors. The compound’s unique three-dimensional structure allows it to bind effectively to protein active sites, potentially inhibiting or modulating their activity . Molecular docking studies have shown that spiro[1,3-benzodioxole-2,3’-pyrrolidine] can interact with enzymes like glucosidase and amylase, suggesting its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds also feature a spirocyclic structure and are known for their biological activities, including anti-tumor and anti-diabetic properties.
Uniqueness
Spiro[1,3-benzodioxole-2,3’-pyrrolidine] is unique due to its specific combination of a benzodioxole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
spiro[1,3-benzodioxole-2,3'-pyrrolidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-4-9-8(3-1)12-10(13-9)5-6-11-7-10/h1-4,11H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJKSHSWNVQPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12OC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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